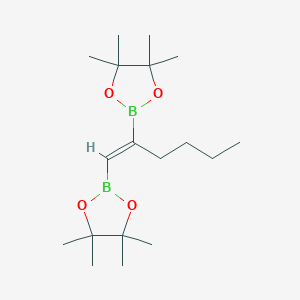

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester involves the platinum-catalyzed diboration of 1-hexyne with bis(pinacolato)diboron, followed by palladium-catalyzed cross-coupling reactions with organic halides. This method provides an efficient approach to generate pinacol esters of (E)-(1-organo-1-alkenyl)boronic acids in good yields, demonstrating a formal carboboration of alkynes via the diboration-coupling sequence (Ishiyama et al., 1996).

Molecular Structure Analysis

The molecular structure of (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is characterized by the presence of two boronic acid groups attached to a hexene chain. This structure is crucial for its reactivity and ability to participate in various chemical reactions, enabling the synthesis of complex organic molecules with high precision.

Chemical Reactions and Properties

This compound undergoes regioselective cross-coupling with aryl, 1-alkenyl, benzyl, and allyl halides in the presence of a palladium catalyst and a base, leading to the synthesis of pinacol esters of (E)-(1-organo-1-alkenyl)boronic acids. The efficiency of this process highlights the compound's utility in organic synthesis, particularly in constructing carbon-carbon bonds with high stereocontrol (Ishiyama et al., 1996).

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

(E)-1,2-Bis(boryl)-1-hexene, prepared from the diboration of 1-hexyne, serves as a precursor in palladium-catalyzed cross-coupling reactions. This process yields pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid, demonstrating a formal carboboration of alkynes via a diboration-coupling sequence. This technique is notable for its regioselectivity and the retention of the E-configuration in the final products, providing a versatile tool for synthesizing organoboron compounds with defined stereochemistry (Ishiyama, Yamamoto, & Miyaura, 1996).

Synthesis of Unsymmetrical 1,3-Dienes

The palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates facilitates the synthesis of 1-alkenylboronic acid pinacol esters. This method enables the one-pot synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. It highlights the compound's utility in forming complex diene structures, a valuable asset in the synthesis of natural products and pharmaceuticals (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Asymmetric Synthesis

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is also crucial in the asymmetric synthesis of stable α-aminoboronic esters. By using an alternative boron source, such as bis(pinanediolato)diboron, in the presence of N-heterocyclic carbene and copper(I) chloride, researchers have developed stereospecific syntheses that yield products with significantly improved stability compared to their pinacol derivatives. This approach is particularly relevant for creating boron-containing compounds with potential biological activity (Chen, Chen, Zheng, & Sun, 2014).

Safety And Hazards

“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACOFNGKSPZAFQ-YPKPFQOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)